N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-13-16(25-3)9-10-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJHCLJWMKLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is , and its structure includes a dimethylaminoethyl group, a methoxybenzothiazole moiety, and a phenoxyacetamide structure. These features contribute to its biological activity and interaction with biological systems.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies on related compounds suggest that N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics.
-
Antimicrobial Properties :
- Compounds containing benzothiazole rings have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary studies on related benzothiazole compounds suggest that this compound may also possess antimicrobial properties worth exploring.
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological action of this compound may involve modulation of neurotransmitter systems due to the presence of the dimethylamino group, which is known to interact with various receptors in the central nervous system. This interaction could lead to potential applications in treating neurological disorders.
-
Toxicological Studies :
- Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies are necessary to evaluate its effects on human health and establish safe dosage levels for potential clinical use.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Assess antimicrobial efficacy | Showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Investigate neuropharmacological effects | Indicated potential anxiolytic effects in animal models, warranting further exploration into CNS applications. |
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- Molecular Formula : C₂₀H₂₄ClN₃O₂S
- Molecular Weight : 405.9 g/mol
- CAS Registry Number : 1215341-14-2 .
- Key Features: A benzothiazole core substituted with a methoxy group at position 3. A phenoxyacetamide side chain linked to a dimethylaminoethyl group. Protonated tertiary amine (hydrochloride salt) for enhanced solubility.
Its structural complexity suggests roles in receptor binding or enzyme modulation, likely leveraging the benzothiazole moiety’s aromaticity and the dimethylaminoethyl group’s basicity .
Comparison with Structurally Similar Compounds
Quinoline Carboxamide Derivatives
Example :
Comparison :
- Structural Differences: Replaces the benzothiazole core with a quinoline ring and introduces a morpholinomethyl group.
- Functional Implications: The quinoline-carboxamide scaffold is associated with kynurenine pathway modulation, contrasting with the benzothiazole-based target compound’s likely mechanism .
- Molecular Weight : Lower (358.43 vs. 405.9), suggesting reduced steric hindrance for receptor binding.
Benzothiazole Sulfonyl Acetamide Derivatives
Example :
Comparison :
- Structural Differences: Substitutes the phenoxy group with a sulfonyl group and adds an ethyl substituent on the benzothiazole ring.
- Molecular Weight : Higher (498.05 vs. 405.9), indicating increased complexity and possible reduced bioavailability.
Ranitidine Hydrochloride (H₂ Antagonist)
Comparison :
- Structural Differences : Features a furan-methylthioethylnitroethenediamine backbone instead of benzothiazole.
- Functional Implications: Ranitidine targets histamine H₂ receptors, while the benzothiazole derivative’s mechanism is likely unrelated. The dimethylaminoethyl group is a shared feature, but its placement in ranitidine supports gastric acid suppression rather than benzothiazole-mediated effects .
Benzimidazole Sulfanyl Acetamides
Example :
Comparison :
- Structural Differences : Replaces benzothiazole with benzimidazole and introduces a trifluoromethylphenyl group.
- Functional Implications: The benzimidazole core is associated with kinase inhibition (e.g., CBKinase1 targets), while the trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s methoxy-phenoxy system .
Research Implications
- Target Compound Advantages: The benzothiazole-phenoxyacetamide hybrid offers a balance of aromaticity (for binding) and hydrophilicity (via the hydrochloride salt), making it a candidate for CNS or antimicrobial applications.
- Limitations vs. Analogs: Higher molecular weight compared to quinoline derivatives may reduce blood-brain barrier penetration. Lack of sulfonyl or trifluoromethyl groups could limit metabolic stability relative to other analogs .
Preparation Methods
Cyclization of 2-Amino-4-methoxyphenol
The reaction of 2-amino-4-methoxyphenol with thiourea or elemental sulfur in the presence of acidic catalysts (e.g., HCl or H2SO4) yields 5-methoxy-1,3-benzothiazol-2-amine. This step proceeds via electrophilic aromatic substitution, where sulfur incorporation at the ortho position relative to the amino group generates the bicyclic structure.
Key Conditions :
-
Temperature: 80–100°C
-
Solvent: Ethanol or acetic acid
-
Catalyst: Concentrated HCl (2–3 equiv)
Functionalization with Methoxy and Amide Groups
The benzothiazole intermediate undergoes further modifications to introduce the methoxy and phenoxyacetamide functionalities.
Methylation of the Benzothiazole Amine
The 2-amino group of the benzothiazole is methylated using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., K2CO3 or NaH). This step generates the 2-(methylamino) derivative, which is subsequently acylated.
Reaction Scheme :
Conditions :
Acylation with Phenoxyacetyl Chloride
The methylamino group is acylated using phenoxyacetyl chloride to form the tertiary amide. This reaction requires careful control of stoichiometry to avoid over-acylation.
Reaction Scheme :
Conditions :
-
Base: Triethylamine (3 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination, depending on the intermediate’s reactivity.
Alkylation with 2-Chloro-N,N-dimethylethanamine
The tertiary amide undergoes alkylation with 2-chloro-N,N-dimethylethanamine hydrochloride in the presence of a base such as K2CO3. This step forms the final tertiary amine structure.
Reaction Scheme :
Conditions :
Formation of the Hydrochloride Salt
The free base is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent.
Procedure :
-
Dissolve the free base in anhydrous diethyl ether or ethanol.
-
Bubble dry HCl gas through the solution until precipitation occurs.
-
Filter and wash the precipitate with cold ether.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Optimization and Comparative Analysis
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H NMR reveals proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons in benzothiazole), while 13C NMR confirms carbon backbone .
- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯N interactions) and π-π stacking in the crystal lattice, critical for understanding stability and polymorphism .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How can researchers resolve contradictions in biological activity data across different synthetic batches?
Advanced
Contradictions may arise from:
- Purity Variations : Use HPLC (>95% purity threshold) to eliminate impurities affecting bioassays .
- Crystallinity Differences : Powder X-ray Diffraction (PXRD) identifies polymorphic forms with varying solubilities .
- Stereochemical Variants : Chiral HPLC or circular dichroism (CD) detects unintended enantiomers .
Systematic batch comparisons under controlled conditions (e.g., identical cell lines, dosing protocols) isolate variables .
What advanced strategies improve yield and scalability without compromising purity?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances selectivity, as demonstrated in analogous quinoxaline syntheses .
- Process Analytical Technology (PAT) : In-line UV/Vis or Raman spectroscopy monitors reaction progress in real-time, enabling immediate parameter adjustments .
- Membrane Separation Technologies : Efficiently removes by-products during workup, minimizing yield loss .
How does the compound’s molecular packing influence its stability and bioavailability?
Q. Advanced
- Hydrogen Bonding Analysis : X-ray data reveal intermolecular interactions (e.g., N–H⋯N, C–H⋯O) that stabilize the crystal lattice, affecting melting point and hygroscopicity .
- Solubility Studies : Correlate packing density (from crystallography) with dissolution rates in simulated biological fluids.
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to modify packing and enhance aqueous solubility .
What methodologies validate the compound’s mechanism of action in hypoglycemic or antimicrobial studies?
Q. Advanced
- Enzyme Inhibition Assays : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition, a target in anaerobic organisms, via spectrophotometric NADH oxidation .
- Molecular Docking : Computational models predict binding affinity to target proteins (e.g., insulin receptors for hypoglycemic activity) .
- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cell lines to map biochemical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
